molecular formula C12H16O B11716498 5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene

5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene

Cat. No.: B11716498
M. Wt: 176.25 g/mol
InChI Key: WJZIRAQBYPLVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a cyclopropyl group, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where cyclopropyl methyl ketone is reacted with 2-methoxy-1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyclopropyl group can be reduced to a propyl group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of 5-cyclopropyl-2-methoxy-1,3-dimethylbenzaldehyde or 5-cyclopropyl-2-methoxy-1,3-dimethylbenzoic acid.

    Reduction: Formation of 5-propyl-2-methoxy-1,3-dimethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene: Unique due to the presence of a cyclopropyl group.

    5-Cyclopropyl-2-methoxy-1,3-dimethylbenzaldehyde: Similar structure but with an aldehyde group.

    5-Cyclopropyl-2-methoxy-1,3-dimethylbenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropyl group, in particular, adds strain to the molecule, influencing its reactivity and interactions.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-cyclopropyl-2-methoxy-1,3-dimethylbenzene

InChI

InChI=1S/C12H16O/c1-8-6-11(10-4-5-10)7-9(2)12(8)13-3/h6-7,10H,4-5H2,1-3H3

InChI Key

WJZIRAQBYPLVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.